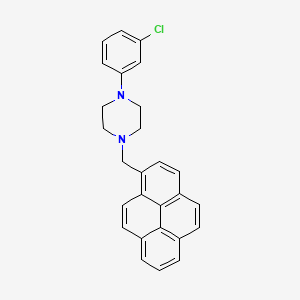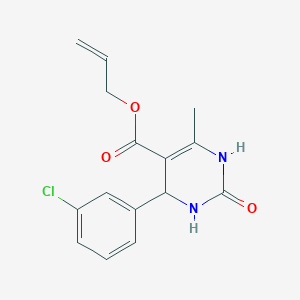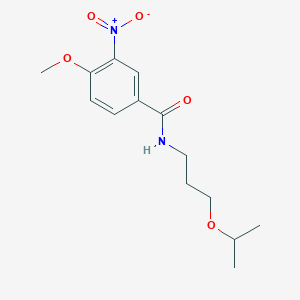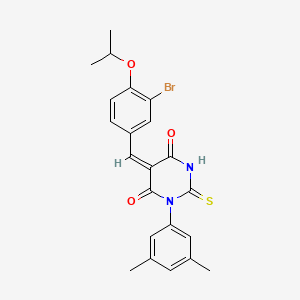
N-(4-fluorobenzyl)-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FBTA belongs to the class of triazole-containing compounds that have been reported to possess diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of FBTA is not fully understood. However, it has been suggested that FBTA exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. FBTA has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
FBTA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes. FBTA has also been shown to possess anti-oxidant activity and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
FBTA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess diverse biological activities. However, there are also some limitations to using FBTA in lab experiments. For example, its mechanism of action is not fully understood, and its bioavailability and toxicity profile are not well characterized.
将来の方向性
There are several future directions for the research on FBTA. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its bioavailability and reduce its toxicity. Additionally, FBTA can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, FBTA can be used as a tool compound to study various biological processes and signaling pathways.
合成法
The synthesis of FBTA involves a multi-step process that includes the condensation of 4-fluorobenzylamine with 1-naphthaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding amine. The amine is further reacted with 4-carboxy-1H-1,2,3-triazole to obtain the final product, FBTA.
科学的研究の応用
FBTA has been extensively studied for its potential applications in drug discovery and development. It has been reported to possess anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. FBTA has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, FBTA has been reported to possess anti-microbial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methyl-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-26(13-16-9-11-19(23)12-10-16)22(28)21-15-27(25-24-21)14-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVAMIYDXZKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5214141.png)
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)




![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)